5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a thiadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzyl chloride.
Formation of Thiadiazole Ring: The next step involves the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boron reagents, and bases (e.g., potassium carbonate).
Major Products
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Coupling: Aryl or vinyl-substituted thiadiazoles.
Scientific Research Applications
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Shares the bromine and methoxy groups but differs in the presence of a sulfonyl chloride group instead of the thiadiazole ring.
5-Bromo-2-methoxyphenyl acetate: Similar in having the bromine and methoxy groups but contains an acetate group instead of the thiadiazole ring.
Uniqueness
5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS2/c1-15-8-3-2-7(11)4-6(8)5-16-10-14-13-9(12)17-10/h2-4H,5H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBITHBTKWCLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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